molecular formula C15H18BrN3OS2 B2755036 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide CAS No. 392302-60-2

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Cat. No.: B2755036
CAS No.: 392302-60-2
M. Wt: 400.35
InChI Key: KSJFDEQGFANKSZ-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a bromobenzyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions, followed by oxidation.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethylbutanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-ethylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction of the bromobenzyl group can lead to the formation of benzyl derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted by various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are effective.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for antimicrobial, antifungal, or anticancer agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the thiadiazole ring could participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide: Similar structure but with a methyl group instead of bromine.

    N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS2/c1-3-11(4-2)13(20)17-14-18-19-15(22-14)21-9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJFDEQGFANKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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